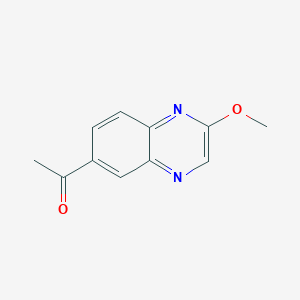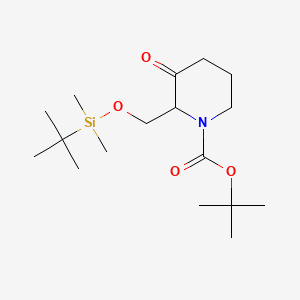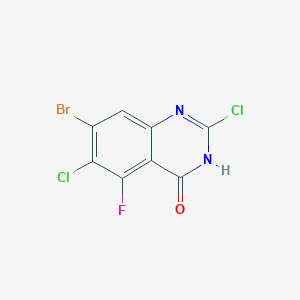![molecular formula C13H15N3 B15364559 2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring attached to a phenyl group substituted with a 1H-pyrazol-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the phenyl group and subsequent cyclobutane ring formation. Common synthetic routes include:
Condensation Reactions: Pyrazole derivatives can be synthesized through condensation reactions involving hydrazines and β-diketones or β-ketoesters.
Cyclization Reactions: The cyclobutane ring can be formed through intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution Reactions: Substitution at different positions on the pyrazole ring or phenyl group can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Applications De Recherche Scientifique
2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine has shown promise in several scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique properties make it suitable for use in various industrial processes, including material science and catalysis.
Mécanisme D'action
The mechanism by which 2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds share structural similarities but have different functional groups and properties.
Pyrazole Derivatives: Similar to the target compound but with variations in the substituents and ring structures.
Cyclobutane Derivatives: Compounds containing cyclobutane rings with different substituents.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C13H15N3 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
2-(4-pyrazol-1-ylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C13H15N3/c14-13-7-6-12(13)10-2-4-11(5-3-10)16-9-1-8-15-16/h1-5,8-9,12-13H,6-7,14H2 |
Clé InChI |
NZRSPXCEYWFXHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1C2=CC=C(C=C2)N3C=CC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)





![Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15364530.png)


![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)

